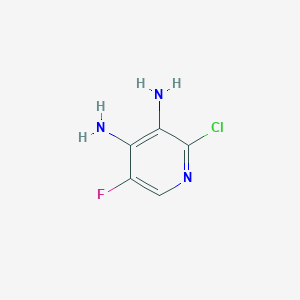

2-Chloro-5-fluoropyridine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClFN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSULFTVHYISNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624364 | |

| Record name | 2-Chloro-5-fluoropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405230-93-5 | |

| Record name | 2-Chloro-5-fluoropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within the Fluorinated Pyridine Chemical Space

The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to modulate various physicochemical and biological properties. researchgate.net Fluorinated pyridines, in particular, represent a significant class of heterocyclic compounds with broad applications.

The specific placement of the fluorine atom at the 5-position, coupled with the chlorine atom at the 2-position, creates a distinct electronic environment on the pyridine (B92270) ring. This substitution pattern influences the regioselectivity of further chemical transformations, making the diamine a valuable and predictable intermediate in multi-step syntheses.

Current Research Trajectories for Diaminopyridine Scaffolds

Diaminopyridine and its related diaminopyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. wikipedia.orgnih.gov These scaffolds are key components in numerous therapeutic agents, including inhibitors of dihydrofolate reductase and various protein kinases. wikipedia.orgmcmaster.canih.gov

The research trajectories for compounds based on diaminopyridine scaffolds are primarily focused on the development of novel therapeutic agents. The two amino groups can act as hydrogen bond donors, while the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, enabling these molecules to form multiple interactions within the binding sites of enzymes and receptors.

While specific research utilizing 2-chloro-5-fluoropyridine-3,4-diamine as a starting material is not extensively published in publicly accessible literature, its structural motifs suggest its potential as a precursor for various classes of inhibitors. For instance, the diamine functionality is a common feature in kinase inhibitors, where it can interact with the hinge region of the ATP-binding site. The chloro and fluoro substituents offer opportunities for further diversification through cross-coupling reactions or nucleophilic aromatic substitution, allowing for the generation of libraries of compounds for screening against different biological targets.

Based on the reactivity of similar compounds, a plausible, though not explicitly documented, synthetic route to this compound could involve the nitration of a suitable 2-chloro-5-fluoropyridine (B44960) precursor, followed by reduction of the nitro groups to amines. The precise conditions for such a transformation would require careful optimization to ensure the desired regiochemistry and to manage the reactivity of the halogenated pyridine ring. researchgate.net

Theoretical Foundations for Heterocyclic Diamine Investigation

Precursor Identification and Synthetic Accessibility

The efficient synthesis of this compound relies heavily on the availability of suitable starting materials and the strategic sequencing of reactions. The core of the molecule is a pyridine ring substituted with chlorine at the 2-position and fluorine at the 5-position.

The construction of the target molecule logically begins with precursors that already contain the 2-chloro-5-fluoro-pyridine core or can be readily converted to it. Various multi-substituted halopyridines serve as versatile starting points. For instance, compounds like 2,6-dichloro-5-fluoronicotinic acid are valuable precursors. google.com Through a series of reactions, including selective reduction of one chloro group and transformation of the carboxylic acid group, a functionalized 2-chloro-5-fluoropyridine (B44960) can be obtained. google.comgoogle.com

Another strategy involves starting with a more extensively halogenated pyridine, such as 3-chloro-2,4,5,6-tetrafluoropyridine, and selectively replacing the fluorine atoms with other functional groups. google.comnih.gov The synthesis of related compounds like 2-bromo-5-chloro-3-fluoropyridine (B79493) from 5-chloro-3-fluoropyridin-2-amine demonstrates the feasibility of manipulating halogen and amine groups on the pyridine ring through reactions like the Sandmeyer reaction. chemicalbook.commdpi.com The preparation of these precursors is often a multi-step process in itself, starting from simpler pyridine derivatives. mdpi.comgoogle.com

A plausible route to the 3,4-diamino-substituted target could start from a precursor like 2-chloro-5-fluoro-3-methylpyridine. ambeed.com The methyl group at the 3-position could potentially be oxidized and converted into an amino group, while the 4-position would require a separate functionalization sequence, likely involving nitration followed by reduction.

The introduction of the two adjacent amino groups at the C3 and C4 positions is the most critical and challenging aspect of the synthesis. Several amination methods are available for functionalizing pyridine rings.

Nucleophilic Aromatic Substitution (SNAr): The high electronegativity of the fluorine atom activates the pyridine ring for nucleophilic attack. In halopyridines, the reactivity towards SNAr typically follows the order F > Cl > Br. nih.gov This principle can be exploited for selective functionalization. For instance, in the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, the fluorine at the 3-position can be selectively substituted under SNAr conditions. researchgate.net A similar strategy could be envisioned where a precursor with leaving groups at the 3- and 4-positions is reacted with an amine source. However, introducing two amino groups often requires harsh conditions or a stepwise approach.

Catalytic Amination: Palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) is a powerful tool for forming C-N bonds. Studies on 5-bromo-2-chloropyridine (B1630664) have shown that palladium-Xantphos catalyst systems can selectively aminate the 5-position over the 2-position. researchgate.net This high degree of selectivity is crucial when dealing with poly-halogenated substrates.

Indirect Amination via Reduction: A common and effective method for introducing amino groups is through the reduction of nitro groups. A synthetic strategy could involve the di-nitration of a 2-chloro-5-fluoropyridine precursor, followed by reduction of both nitro groups to form the 3,4-diamine. The success of this approach depends on achieving the correct regioselectivity during the nitration step.

The table below summarizes amination approaches on related pyridine systems.

| Starting Material | Reagent/Catalyst | Product | Reaction Type | Reference |

| 5-Bromo-2-chloro-3-fluoropyridine | Secondary/Primary Amines, Pd₂(dba)₃, Xantphos | 5-Amino-2-chloro-3-fluoropyridine | Catalytic Amination | researchgate.net |

| 2-Fluoropyridine (B1216828) | Lithium Amides | 2-Aminopyridines | Nucleophilic Substitution | researchgate.net |

| 2,3,5,6-Tetrafluoropyridine | Aqueous Ammonia | 2-Amino-3,5,6-trifluoropyridine | Nucleophilic Substitution | google.com |

| 2-Fluoronitrobenzene | Amines, Pd(PPh₃)₄ | Aminated Products | Catalytic Amination | researchgate.net |

Given the complexity of the target molecule, a multi-step synthesis is unavoidable. libretexts.org A logical, albeit speculative, synthetic pathway could be designed based on established chemical transformations.

Proposed Synthetic Route:

Starting Material: Begin with a commercially available and suitably functionalized precursor, such as 2-chloro-5-fluoronicotinic acid. google.comgoogle.com

Nitration: Introduce a nitro group onto the pyridine ring. The directing effects of the existing substituents (Cl, F, COOH) would need to be carefully considered to achieve nitration at the desired C4 position.

Curtius or Hofmann Rearrangement: Convert the carboxylic acid at the C3 position into an amino group.

Second Nitration/Functionalization: Introduce a second nitro group or another functional group at the remaining position (C3 or C4) that can be converted to an amine.

Reduction: Concurrently reduce both nitro groups using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation (e.g., H₂/Pd-C) to yield the final this compound.

This sequence highlights the need for precise control over regioselectivity at each step to successfully construct the target molecule.

Methodological Advancements in Preparation

Progress in synthetic methodology is key to improving the practicality and efficiency of preparing complex molecules like this compound. This involves fine-tuning reaction parameters and exploring novel catalytic systems.

The yield and purity of the final product are highly dependent on the reaction conditions. Optimization studies on related heterocyclic syntheses provide valuable insights. For example, in the synthesis of 2-chloro-4-amino-5-fluoropyrimidine from 5-fluorouracil, the choice of base catalyst was shown to have a significant impact on the reaction yield and time. japsonline.com Bases with higher pKa values, such as triethylamine (B128534) (TEA), generally resulted in higher yields in shorter reaction times. japsonline.com

The following table, adapted from a study on a related pyrimidine (B1678525) synthesis, illustrates the effect of different parameters on reaction outcomes. japsonline.com

| Base | Temperature (°C) | Moles of Catalyst | Overall Yield (%) | Reaction Time (Hours) |

| Triethylamine (TEA) | 106 | 0.1 | 80.1 | 12 |

| Dimethylaniline | 106 | 0.1 | 55.5 | 12 |

| DMF | 106 | 0.1 | 66.3 | 16 |

| DMAP | 106 | 0.1 | 69.8 | 14 |

| Diethylaniline | 106 | 0.1 | 59.0 | 12 |

Beyond the choice of reagents, factors such as solvent, temperature, reaction time, and work-up procedures must be systematically optimized. For instance, brief optimization of acid used and the acid quench procedure in one synthesis led to a dramatic increase in isolated yield from 15% to over 90%. nih.gov Such optimization is crucial for developing a robust and scalable process for producing this compound with high purity.

Catalysis plays a pivotal role in modern organic synthesis, enabling selective and efficient transformations that would otherwise be difficult. In the context of synthesizing this compound, several types of catalytic systems are relevant.

Palladium Catalysts for Cross-Coupling and Amination: As mentioned, palladium complexes with specific ligands like Xantphos or PPh₃ are highly effective for selective C-N bond formation. researchgate.net These catalysts are essential for regioselective amination reactions on poly-halogenated pyridine rings.

Reduction Catalysts: For the reduction of nitro groups to amines, catalysts such as Raney nickel, palladium on carbon (Pd-C), or platinum(IV) oxide (PtO₂) are standard choices. google.com The selective reduction of a chloro group can be achieved using a poisoned catalyst like Lindlar's catalyst (5% Pd on calcium carbonate, poisoned with lead). google.com

Phase Transfer Catalysts: In reactions involving the substitution of halogens with fluoride (B91410), phase transfer catalysts are often employed to facilitate the reaction between an inorganic fluoride salt and the organic substrate in an aprotic solvent. google.com

The development of new and more efficient catalytic systems will continue to drive advancements in the synthesis of complex heterocyclic molecules, making compounds like this compound more accessible for research and development.

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of highly functionalized pyridines, such as this compound, is increasingly guided by the principles of green and sustainable chemistry. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. While specific literature on the green synthesis of this exact diamine is nascent, established green methodologies for related pyridine and pyrimidine derivatives offer a clear blueprint for sustainable production.

Key green strategies applicable to the synthesis of substituted pyridines include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. A significant green advancement is the substitution of these with more benign alternatives. A notable example is the development of a tandem synthesis for imidazo[4,5-b]pyridines—direct derivatives of pyridine-3,4-diamines—in a water-isopropyl alcohol (H₂O-IPA) medium, which circumvents the need for catalysts and simplifies the process. mdpi.com

Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed without heavy metal catalysts is a major goal of sustainable chemistry. Transition-metal-free syntheses of pyridines have been developed from readily available starting materials, generating only water as a byproduct. chemicalbook.com Furthermore, methods using phase-transfer catalysis, which enhances reaction rates in multiphase systems and can reduce the need for organic solvents, have been successfully applied to the synthesis of imidazopyridine derivatives. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has been recognized as a valuable green chemistry tool. google.com It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. google.com

These principles provide a framework for developing a more sustainable synthesis route for this compound, likely involving a multi-step process starting from a simpler pyridine and introducing the functional groups through reactions optimized for energy efficiency and minimal waste.

Synthesis of Analogs and Structural Derivatives of this compound

Systematic Structural Modifications at Amine Positions

The adjacent 3- and 4-amino groups are the most reactive sites for structural modification, with their proximity facilitating cyclocondensation reactions. The most common modification is the reaction with a one-carbon electrophile (such as formic acid, its derivatives, or aldehydes) to form a fused imidazole (B134444) ring, yielding the imidazo[4,5-b]pyridine scaffold. This transformation is a cornerstone in the synthesis of many biologically active molecules.

Once the 6-chloro-5-fluoro-1H-imidazo[4,5-b]pyridine core is formed, further derivatization can occur. For example, the nitrogen atom of the imidazole ring can be selectively alkylated. This has been demonstrated in the alkylation of related 6-bromo-imidazo[4,5-b]pyridine derivatives with reagents like allyl bromide or propargyl bromide under phase-transfer catalysis conditions, using potassium carbonate as a base and tetra-n-butylammonium bromide (TBAB) as the catalyst. researchgate.net This regioselective N-alkylation creates a new point of diversity for generating extensive libraries of analogs. mdpi.comresearchgate.net

While direct and selective acylation or alkylation of just one of the two amino groups in the starting diamine is challenging due to their similar reactivity, it can be conceptually pursued. Selective acylation often requires careful control of stoichiometry and reaction conditions or the use of protecting group strategies to differentiate the two amines. However, the literature strongly indicates that for ortho-diamines like this, cyclization is the most synthetically efficient and predominant pathway. nih.gov

| Reaction Type | Reagents | Product Scaffold | Reference |

| Cyclocondensation | Aldehydes, Carboxylic Acids | Imidazo[4,5-b]pyridine | nih.gov |

| Imidazole N-Alkylation | Allyl Bromide, K₂CO₃, TBAB | 3-Allyl-imidazo[4,5-b]pyridine | researchgate.net |

| Imidazole N-Alkylation | Propargyl Bromide, K₂CO₃, TBAB | 3-Propargyl-imidazo[4,5-b]pyridine | researchgate.net |

Manipulation of Halogen Substituents

The two halogen atoms on the pyridine ring, chlorine at C-2 and fluorine at C-5, offer further opportunities for derivatization, primarily through nucleophilic aromatic substitution (SNAr). In SNAr reactions on heteroaromatic rings, the reactivity of halogens as leaving groups is typically F > Cl > Br > I. rsc.org The positions of the halogens are also critical. The chlorine atom at the C-2 position is significantly activated by the adjacent ring nitrogen, making it a prime site for nucleophilic attack. chemicalbook.com

Studies on related halopyridines show that 2-fluoropyridines react significantly faster than 2-chloropyridines with nucleophiles. researchgate.net However, in this compound, the chlorine is at the activated C-2 position while the fluorine is at the less activated C-5 position. Therefore, selective substitution of the chlorine atom is highly probable. This allows for the introduction of various nucleophiles, such as amines or alkoxides, at the C-2 position while retaining the fluorine at C-5.

For instance, the synthesis of kinase inhibitors has involved the reaction of 6-chloro-imidazo[4,5-b]pyridine derivatives (formed from the corresponding diamine) with amine nucleophiles like substituted piperazines. acs.org In these cases, the chlorine atom is displaced by the amine nucleophile, demonstrating the viability of this position for substitution.

| Position | Halogen | Expected SNAr Reactivity | Reasoning | Reference |

| C-2 | Chlorine | High | Activated by adjacent ring nitrogen. | chemicalbook.com |

| C-5 | Fluorine | Low | Not electronically activated by ring nitrogen. | researchgate.net |

Ring Substitution Pattern Variations

The synthesis of analogs with different substitution patterns on the pyridine ring is achieved by selecting different starting materials and synthetic strategies. The synthesis of this compound itself likely starts from a precursor like 4-amino-5-fluoro-2-chloropyridine, which would be nitrated at the 3-position, followed by reduction of the nitro group.

To create isomers, a different precursor would be used.

2,3-Diamino-5-fluoropyridine: Synthesis of this isomer would likely begin with 2-amino-5-fluoropyridine. A standard route involves nitration (which typically occurs at the 3-position in 2-aminopyridines), followed by reduction of the resulting nitro group to an amine. researchgate.netdissertationtopic.net

3-Amino-5-fluoropyridine: This isomer can be synthesized from 5-fluoronicotinamide (B1329777) via a Hofmann rearrangement, where treatment with bromine and sodium hydroxide (B78521) converts the amide into a primary amine. chemicalbook.com

5-Chloro-3,4-diaminopyridine: This isomer could be prepared starting from 3-amino-5-chloropyridine. Nitration at the 4-position followed by catalytic hydrogenation would yield the desired 3,4-diamine. The synthesis of 3,4-diaminopyridine (B372788) itself is well-established via the catalytic hydrogenation of 3-nitro-4-aminopyridine. chemicalbook.com

The choice of synthetic pathway fundamentally dictates the final arrangement of substituents, allowing chemists to strategically produce a wide array of structural isomers for further investigation.

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing pyridines, particularly those bearing halogen substituents. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen and the electronic effects of other substituents on the ring.

Differential Reactivity of Chloro and Fluoro Substituents

In typical SNAr reactions of haloarenes and haloheterocycles, the reactivity of the halogens follows the order F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and stabilizes the transition state of the rate-determining nucleophilic addition step. chemrxiv.org For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. chemrxiv.org

However, in this compound, the presence of the strongly electron-donating vicinal diamine groups at the 3- and 4-positions significantly deactivates the pyridine ring towards nucleophilic attack. This deactivation arises from the increased electron density on the ring, which disfavors the initial attack by a nucleophile. While no direct experimental data on this specific compound is available, it is plausible that this deactivation could alter the typical reactivity order of the halogens. In some cases, particularly with bidentate nucleophiles or under specific catalytic conditions, the relative reactivity of chloro and fluoro substituents can be reversed.

Influence of Vicinal Diamine Functionality on SNAr

The vicinal diamine functionality at the 3- and 4-positions exerts a profound influence on the SNAr reactivity of this compound. Amino groups are powerful electron-donating groups through resonance, increasing the electron density of the pyridine ring. This increased electron density makes the ring less electrophilic and therefore less susceptible to nucleophilic attack, a key step in the SNAr mechanism.

This deactivating effect is expected to be substantial, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles, or the use of a catalyst) to achieve substitution compared to pyridines bearing electron-withdrawing groups. The protonation of the amino groups under acidic conditions would convert them into electron-withdrawing ammonium (B1175870) groups, thereby activating the ring towards SNAr. However, this would also protonate the pyridine nitrogen, further complicating the reactivity.

Intramolecular Cyclization Pathways via SNAr

The presence of a vicinal diamine moiety opens up the possibility of intramolecular cyclization reactions, a common strategy for the synthesis of fused heterocyclic systems. The two adjacent amino groups can act as a bidentate nucleophile. For example, reaction with reagents like phosgene, thiophosgene, or 1,1'-carbonyldiimidazole (B1668759) (CDI) could lead to the formation of a fused imidazole-2-one or imidazole-2-thione ring system.

Similarly, reaction with dicarbonyl compounds or their equivalents could lead to the formation of fused pyrazine (B50134) or other heterocyclic rings. These intramolecular cyclizations would proceed via an initial nucleophilic attack by one of the amino groups, followed by a subsequent intramolecular SNAr or condensation step. While specific examples for this compound are not documented, this reactivity pattern is well-established for other ortho-diamino aromatic and heteroaromatic compounds. researchgate.netnih.gov

Electrophilic Substitution Reactions on the Pyridine Nucleus

Electrophilic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.org However, the presence of the strongly activating diamine groups in this compound is expected to facilitate electrophilic substitution.

Regioselectivity Governed by Diamine and Halogen Groups

The regioselectivity of electrophilic substitution on this compound will be determined by the combined directing effects of all four substituents. The amino groups at positions 3 and 4 are powerful ortho- and para-directing activators. The halogens at positions 2 and 5 are deactivating but ortho-, para-directing.

Given the powerful activating nature of the amino groups, electrophilic attack is most likely to be directed to the positions ortho and para to them. In this molecule, the C6 position is ortho to the C5-fluoro and para to the C3-amino group, and meta to the C2-chloro and C4-amino group. The remaining C-H bond is at the C6 position. Therefore, electrophilic substitution is anticipated to occur predominantly at the C6 position, which is activated by the C3-amino group and to a lesser extent by the C5-fluoro group.

Halogenation and Nitration Reactions

Halogenation: The halogenation of aminopyridines is a known process. For instance, the bromination of 2-aminopyridine (B139424) with N-bromosuccinimide (NBS) occurs readily. nih.gov Given the activated nature of the ring in this compound, halogenation with reagents like NBS, N-chlorosuccinimide (NCS), or elemental halogens under mild conditions is expected to proceed, likely at the C6 position.

Nitration: The nitration of aminopyridines typically occurs at the position para to the amino group. For example, the nitration of 2-aminopyridine yields primarily 2-amino-5-nitropyridine. chemrxiv.org In the case of this compound, nitration would be expected to be directed by the powerful amino groups. The C6 position is para to the 3-amino group, making it a likely site for nitration. However, the reaction conditions for nitration (typically strong acids like a mixture of nitric and sulfuric acid) would lead to protonation of the basic amino groups and the pyridine nitrogen, which would deactivate the ring towards electrophilic attack. Therefore, achieving nitration might require careful control of reaction conditions or the use of alternative nitrating agents. rsc.orgrsc.orgpsu.edu

Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is characterized by the dual presence of a nucleophilic ortho-diamine system and an electrophilic chloropyridine ring. This structure allows for a range of transformations, although the literature primarily details the exploitation of the diamine for constructing fused imidazole rings.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, with palladium-catalyzed reactions being particularly prominent for functionalizing haloarenes and haloheterocycles. ambeed.comstackexchange.com

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely used method for creating C-C bonds. ambeed.comnih.gov Similarly, the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, researchgate.net and the Heck reaction forms a substituted alkene from an unsaturated halide and an alkene. stackexchange.comorganic-chemistry.org These reactions typically involve a Pd(0)/Pd(II) catalytic cycle. stackexchange.com

Despite the presence of a chloro-substituent on the pyridine ring, which is a potential site for such couplings, a detailed review of the scientific literature and patent databases reveals a lack of specific, documented examples of Suzuki, Sonogashira, or Heck reactions being performed on this compound. The ortho-diamine functionality can potentially interfere with the palladium catalyst, leading to catalyst deactivation or complexation, which may explain the preference for other synthetic routes.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are standard methods for forming C-N and C-O bonds by coupling amines or alcohols with aryl halides. These reactions have broad applications in medicinal chemistry.

However, as with C-C coupling reactions, there is a notable absence of specific published examples of palladium-catalyzed C-N or C-O bond-forming reactions at the C2-position of this compound. The synthetic focus has remained on the reactivity of the diamine groups.

Reactions of the Amine Functionalities

The most significant and well-documented area of reactivity for this compound involves the ortho-diamine moiety. This arrangement is an ideal precursor for cyclocondensation reactions to form a fused five-membered imidazole ring, leading to the synthesis of various imidazo[4,5-b]pyridine derivatives.

While discrete acylation or alkylation of the individual amine groups can be envisioned, the predominant application of this reactivity is as the first step in a one-pot cyclocondensation process. For instance, the reaction with a carboxylic acid or its derivative (like an orthoester) constitutes an initial acylation, which is immediately followed by intramolecular cyclization and dehydration to form the imidazole ring.

The formation of imine and amide functionalities are key intermediate steps in the synthesis of fused imidazoles from this compound. The reaction with an aldehyde, known as the Phillips-Ladenburg reaction, is a prime example. In this process, the diamine undergoes a cyclocondensation reaction with an aldehyde to yield a 2-substituted-imidazo[4,5-b]pyridine. The mechanism involves the initial formation of a Schiff base (an imine) between one of the amine groups and the aldehyde, followed by an intramolecular cyclization (an amide-like bond formation) and subsequent aromatization via oxidation or elimination.

Patents describe the synthesis of various 2-substituted-7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridines by reacting this compound with a range of substituted aldehydes. These reactions are fundamental in creating scaffolds for pharmacologically active compounds.

Table 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives via Cyclocondensation

| Reactant 1 | Reactant 2 (Aldehyde) | Product | Reaction Type | Reference |

| This compound | Substituted Benzaldehyde | 2-(Substituted-phenyl)-7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridine | Phillips-Ladenburg Cyclocondensation | |

| 3,4-Diaminopyridine | Substituted Benzaldehyde | 2-(Substituted-phenyl)-5H-imidazo[4,5-c]pyridine | Phillips-Ladenburg Cyclocondensation | |

| Methyl 5,6-diaminopyridine-2-carboxylate | Substituted Aryl-aldehyde | Methyl 2-(Substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylate | Oxidative Condensation |

Diazotization is a common reaction for primary aromatic amines, converting them into diazonium salts by treatment with nitrous acid. These salts are versatile intermediates that can be transformed into a wide array of functional groups through reactions like the Sandmeyer or Schiemann reactions. For ortho-diamines, diazotization can lead to intramolecular cyclization to form stable benzotriazole-type structures.

Despite the presence of two primary aromatic amine groups on this compound, specific examples of its diazotization and subsequent transformation are not documented in the reviewed scientific literature. While theoretically possible for one or both amine groups, the practical application for this particular compound has not been reported, with synthetic efforts being channeled towards its use in building fused heterocyclic systems.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Precursor Role in Active Pharmaceutical Ingredient (API) Synthesis

The molecular framework of 2-Chloro-5-fluoropyridine-3,4-diamine makes it an ideal starting point for the synthesis of complex APIs. The diamino groups provide a reactive handle for cyclization reactions, while the chloro and fluoro substituents can be used to modulate the physicochemical properties and metabolic stability of the final compounds. The presence of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance properties such as binding affinity, metabolic stability, and membrane permeability. mdpi.com

The pyrido[2,3-d]pyrimidine (B1209978) core is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules, including kinase inhibitors and antifolates. nih.gov These bicyclic heterocycles are of great interest due to their structural similarity to purines, allowing them to function as effective enzyme inhibitors. nih.gov

The synthesis of the pyrido[2,3-d]pyrimidine ring system can be efficiently achieved through the condensation of a 4,5-diaminopyrimidine (B145471) with a three-carbon unit. By analogy, ortho-diaminopyridines like this compound serve as critical precursors for the analogous pyrido[2,3-d]pyrimidine core. The reaction typically involves treating the diamine with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds, which leads to the formation of the fused pyrimidine (B1678525) ring. This established synthetic route positions this compound as a valuable starting material for generating libraries of novel pyrido[2,3-d]pyrimidine derivatives for drug discovery.

The versatility of the ortho-diamine functionality extends beyond the synthesis of a single scaffold. This reactive motif is a gateway to a variety of fused heterocyclic systems that are staples in medicinal chemistry. For instance, reaction with carboxylic acids or their derivatives can yield imidazo[4,5-b]pyridines, while condensation with 1,2-dicarbonyl compounds can produce pyrido[2,3-b]pyrazines. Both of these heterocyclic cores are featured in numerous compounds developed for a range of therapeutic targets. This chemical reactivity underscores the role of this compound as a pivotal intermediate for creating diverse collections of potential drug candidates.

Design and Development of Therapeutic Agents

The structural features of this compound are particularly relevant to the development of targeted therapies, where precise molecular interactions are necessary to achieve selective inhibition of disease-related proteins.

The aminopyridine scaffold is a cornerstone in the design of inhibitors that target specific biological pathways implicated in diseases like cancer.

Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) are key components of the Mediator complex, which regulates gene transcription. In certain cancers, such as colorectal cancer and acute myeloid leukemia (AML), these kinases are hijacked to promote oncogenic gene expression, making them promising therapeutic targets.

Research into small-molecule inhibitors has led to the discovery of potent and selective CDK8/CDK19 inhibitors based on a 3,4,5-trisubstituted-2-aminopyridine scaffold. The synthesis of these inhibitors often starts from a closely related precursor, 3-bromo-4-chloro-5-fluoropyridine. A crucial step in the synthetic sequence is a nucleophilic aromatic substitution (SNAr) at the C4 position with an amine, followed by a Suzuki cross-coupling reaction at the C3 position. This highlights the importance of the specific substitution pattern that is inherent in the this compound structure for creating potent kinase inhibitors.

One such inhibitor, CCT251921, emerged from a structure-based design approach and demonstrated excellent potency and oral bioavailability. The development of this and similar compounds underscores how precursors related to this compound are instrumental in generating advanced clinical candidates for oncology.

CDK8/19 Inhibitor Activity

| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Reference |

|---|---|---|---|

| CCT251921 | 3.4 | 4.1 | |

| Compound 29a | 0.76 | 1.7 | |

| Compound 52h | 0.46 | 0.99 |

There is currently no publicly available research directly linking this compound to the development of glucokinase modulators.

Targeting Specific Biological Pathways

Antimicrobial Agents

The pyridine (B92270) nucleus is a cornerstone in the design of antimicrobial agents, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties. nih.govmdpi.com The presence of halogen substituents, such as chlorine and fluorine, can significantly influence the antimicrobial efficacy of these compounds. researchgate.netnih.gov

Derivatives of this compound are precursors to various heterocyclic systems with recognized antimicrobial potential. For instance, the condensation of the diamine moiety with dicarbonyl compounds can lead to the formation of fluorinated quinoxaline (B1680401) or imidazopyridine structures. Research on related structures has shown that such heterocyclic systems are promising candidates for new antimicrobial drugs. For example, compounds derived from 5-chloropyridine-2,3-diamine (B1270002) have been synthesized and evaluated for their biological activities. nih.gov Similarly, novel 1,3,4-oxadiazole (B1194373) derivatives incorporating a 6-chloro-carbazole scaffold have demonstrated good antimicrobial activity, particularly against E. coli and C. albicans, and exceptional anti-biofilm activity against P. aeruginosa. mdpi.com

Furthermore, studies on other substituted pyridines have highlighted the importance of the halogen and amino groups for activity. A series of 2-amino-4-chloropyridine (B16104) derivatives showed significant biological activity against several bacterial and fungal strains. researchgate.net Analogues such as 2,4-diamino-5-benzylpyrimidines have been investigated as potent antibacterial agents that specifically target bacterial dihydrofolate reductase. nih.gov The incorporation of fluorine, as seen in this compound, is a common strategy in developing modern antimicrobial agents like fluoroquinolones to enhance potency and pharmacokinetic properties. mdpi.com

Table 1: Examples of Pyridine-Based Scaffolds with Antimicrobial Activity

| Scaffold/Derivative Class | Target Organisms | Reference |

|---|---|---|

| 2,6-Diaryl-substituted Pyridines | Human Cancer Cell Lines | rsc.org |

| Imidazo[1,2-a]pyridines | p110a (Cancer Target) | rsc.org |

| 4-(Arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids | Drug-resistant S. epidermidis | rsc.org |

| 2-Amino-4-chloropyridine Schiff bases | S. aureus, B. cereus, E. coli, P. expansum | researchgate.net |

| 2,4-Diamino-5-benzylpyrimidines | E. coli, Gram-positive organisms | nih.gov |

| 6-Chloro-carbazol-1,3,4-oxadiazoles | E. coli, C. albicans, P. aeruginosa (biofilm) | mdpi.com |

Structure-Activity Relationship (SAR) and Lead Optimization

Structure-Activity Relationship (SAR) analysis is a critical process in drug discovery for optimizing lead compounds to enhance their efficacy, selectivity, and safety profiles. oncodesign-services.com For derivatives of this compound, SAR studies would focus on systematically modifying the core structure to understand how changes affect biological activity.

The key structural features available for modification on this scaffold are the pyridine nitrogen, the chlorine atom at position 2, the fluorine atom at position 5, and the two amino groups at positions 3 and 4.

Amino Groups (Positions 3 and 4): The vicinal diamines are typically used as a handle to construct a new fused heterocyclic ring, such as an imidazole (B134444) or a pyrazine (B50134) ring. The nature of the substituents on this newly formed ring system would be a primary focus of SAR studies. For example, in pyrazolopyridine inhibitors of enterovirus replication, variations at different positions of the fused ring system led to a comprehensive understanding of the SAR, identifying optimal substituents for potent antiviral activity. acs.org

Fluorine Atom (Position 5): The incorporation of fluorine can drastically influence physicochemical properties like lipophilicity, metabolic stability, and binding interactions. nih.gov SAR studies often reveal that the position and number of fluorine atoms are crucial for activity. In many biologically active molecules, fluorine substitution enhances potency. nih.gov

SAR studies guide the lead optimization process by identifying which molecular modifications lead to improved biological activity, helping to accelerate the development of viable drug candidates. oncodesign-services.com

Mechanism of Action Studies of Derived Compounds

The mechanism of action for compounds derived from this compound would depend on the final molecular structure and the therapeutic target. While specific studies on derivatives of this exact compound are not widely published, the mechanisms of action for the classes of molecules that can be synthesized from it are well-documented.

For example, if the diamine is used to construct a quinoxaline or imidazopyridine ring system, the resulting compounds could target a variety of biological pathways. Many antimicrobial quinolones, for instance, function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. mdpi.com

Derivatives that resemble pyrimidine-based structures, such as those analogous to trimethoprim, could act as inhibitors of dihydrofolate reductase (DHFR). nih.gov This enzyme is critical for the synthesis of nucleic acids and amino acids in bacteria, and its inhibition leads to a bactericidal effect. The high selectivity for the bacterial enzyme over the mammalian counterpart is a key feature of these inhibitors. nih.gov

The development of novel compounds from this compound would necessitate dedicated mechanism of action studies to elucidate how they exert their therapeutic effects, which is a crucial step in the drug development pipeline.

Potential in Agrochemical and Functional Material Development

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and functional materials. Halogenated pyridines are well-established as vital intermediates in the synthesis of modern pesticides, including insecticides, herbicides, and fungicides. nbinno.comagropages.com

The introduction of fluorine and chlorine atoms into pyridine rings is a proven strategy for creating agrochemicals with high efficacy, low toxicity, and enhanced environmental compatibility. nih.govagropages.com The difluoromethyl group, for example, is particularly important for the properties of bioactive molecules in drug and agrochemical research. uni-muenster.de The 2-chloro-5-fluoropyridine (B44960) structural motif is a precursor for various agrochemicals. nbinno.comgoogle.com For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate for the herbicide fluazifop. semanticscholar.org The development of new methods for the site-selective fluorination of pyridines continues to be an active area of research, underscoring the importance of these scaffolds in the agrochemical industry. uni-muenster.de

In the field of functional materials, fluorine-containing polymers are prized for their unique properties, such as thermal stability and chemical resistance, leading to applications like non-stick coatings. man.ac.uk Fluorinated heterocycles, derived from intermediates like this compound, can serve as monomers for creating new functional polymers with tailored properties. Research is ongoing into the synthesis of new fluorinated monomers to build recyclable polymers and novel solvent systems like room-temperature ionic liquids. man.ac.uk

Table 2: Research Findings on Related Fluorinated Pyridines in Agrochemicals

| Finding | Application Area | Reference |

|---|---|---|

| 2-Chloro-5-fluoropyridine is a versatile intermediate for insecticides, herbicides, and fungicides. | Agrochemicals | nbinno.com |

| 3-Substituted 2-chloro-5-fluoro-pyridines are useful intermediates for agricultural chemicals and functional materials. | Agrochemicals, Functional Materials | google.com |

| The difluoromethyl group is highly relevant for new agrochemicals, and methods for its introduction into pyridines are being developed. | Agrochemicals | uni-muenster.de |

| Fluorinated pyridines are key building blocks for fourth-generation pesticides that are highly efficient and have low toxicity. | Agrochemicals | agropages.com |

| Fluorine incorporation is a widely used tool in agrochemistry to modify the biological and physicochemical properties of active compounds. | Agrochemicals | nih.gov |

Computational and Theoretical Investigations of 2 Chloro 5 Fluoropyridine 3,4 Diamine

Electronic Structure and Bonding Analysis

Analysis of the electronic structure is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. It describes the distribution of electrons within the molecule and the nature of the chemical bonds holding it together.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. For 2-Chloro-5-fluoropyridine-3,4-diamine, DFT calculations would be employed to determine several key properties:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Energies: Calculating the total energy of the molecule, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability.

Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra to help identify the compound and confirm its structure by comparing theoretical spectra with experimental results. researchgate.net

A typical output from a DFT calculation for this molecule would include the parameters shown in the hypothetical data table below.

| Property | Predicted Value (Hypothetical) | Description |

| Total Energy (Hartree) | -X.XXXX | The total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy (eV) | -Y.YYY | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy (eV) | -Z.ZZZ | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap (eV) | (Y-Z).YYY | An indicator of chemical reactivity and the energy required for electronic excitation. |

| Dipole Moment (Debye) | D.DDD | A measure of the overall polarity of the molecule arising from its charge distribution. |

Note: The values in this table are placeholders and serve only to illustrate the type of data generated from DFT calculations.

Building on DFT results, further analysis can reveal deeper insights into bonding and reactivity:

Natural Bond Orbital (NBO) Analysis: This method examines the delocalization of electron density between orbitals, providing a quantitative picture of charge distribution and the strength of interactions like hydrogen bonding. researchgate.net For this compound, NBO analysis would quantify the electron-donating and withdrawing effects of the chloro, fluoro, and diamine substituents on the pyridine (B92270) ring.

Molecular Electrostatic Potential (MEP) Map: An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). This would highlight the reactive sites of the molecule, such as the lone pairs on the nitrogen atoms.

Conformational Analysis and Molecular Dynamics Simulations

The biological function and physical properties of a molecule are often dependent on its three-dimensional shape and flexibility.

Conformational Analysis: This involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For this compound, this analysis would focus on the rotation around the C-N bonds of the amine groups to find the most stable orientations.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. A simulation of this compound would provide insights into its dynamic behavior, flexibility, and how it interacts with solvent molecules, revealing how the molecule behaves in a realistic environment rather than in a static, vacuum state.

Reaction Pathway and Transition State Characterization

To understand how this compound participates in chemical reactions, computational methods can be used to map out potential reaction pathways. This involves:

Identifying Reactants, Products, and Intermediates: Defining the starting and ending points of a proposed chemical transformation.

Locating Transition States: A transition state is the highest energy point along a reaction coordinate. Computational chemists locate this structure to calculate the activation energy of the reaction.

Calculating Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. A lower activation energy implies a faster reaction rate. This analysis is crucial for predicting the feasibility and kinetics of reactions involving the compound, such as its synthesis or metabolism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com If this compound were part of a study on a series of related enzyme inhibitors, a QSAR model would be developed through the following steps:

Data Set Compilation: Assembling a group of molecules with known biological activities (e.g., inhibition constants like IC50).

Descriptor Calculation: Calculating various numerical properties (descriptors) for each molecule, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). mdpi.com

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) to create a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

Validation: Testing the model's predictive power using internal (cross-validation) and external test sets of compounds. researchgate.net

A resulting QSAR model might look like this hypothetical equation: log(1/IC50) = a(LogP) - b(Molecular Volume) + c*(LUMO Energy) + d This model could then be used to predict the activity of new, unsynthesized analogs.

In Silico Prediction of Biological Interactions

In silico methods, particularly molecular docking, are used to predict how a small molecule (ligand) like this compound might bind to a biological target, such as a protein or enzyme. The process involves:

Target Selection: Identifying a protein of interest with a known three-dimensional structure.

Docking Simulation: Using a computer algorithm to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring: Evaluating each pose based on a scoring function that estimates the binding affinity (strength of the interaction). A lower score typically indicates a more favorable binding mode.

The results would predict the preferred binding orientation of the compound and identify key interactions, such as hydrogen bonds or hydrophobic contacts, with specific amino acid residues in the protein's active site. This information is invaluable for rational drug design and understanding the molecule's potential mechanism of action.

| Computational Method | Primary Objective | Key Information Yielded for this compound |

| DFT | Determine electronic structure and properties. | Optimized geometry, HOMO-LUMO gap, vibrational spectra, charge distribution. |

| Molecular Dynamics | Simulate molecular motion over time. | Conformational flexibility, solvent interactions, dynamic stability. |

| Reaction Pathway Analysis | Characterize the mechanism and kinetics of a chemical reaction. | Transition state structures, activation energies. |

| QSAR | Relate chemical structure to biological activity. | Predictive models for activity, identification of key molecular features for bioactivity. |

| Molecular Docking | Predict the binding mode of a ligand to a biological target. | Preferred binding pose, binding affinity score, key intermolecular interactions. |

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the electronic environment of magnetically active nuclei within a molecule. For 2-Chloro-5-fluoropyridine-3,4-diamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by 2D techniques, would be essential for a complete structural assignment.

¹H NMR and ¹³C NMR Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, the aromatic proton would exhibit a chemical shift and multiplicity influenced by the adjacent fluorine and amino groups. The protons of the two amino groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would display distinct signals for each of the five carbon atoms in the pyridine (B92270) ring. The chemical shifts would be significantly influenced by the attached substituents. The carbon atom bonded to the chlorine (C-2) would be deshielded, while the carbon bonded to the fluorine (C-5) would show a large C-F coupling constant. The carbons bearing the amino groups (C-3 and C-4) would also have characteristic chemical shifts.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.5 | d | J(H,F) ≈ 3-4 | H-6 |

| ¹H | ~5.0 (broad) | s | - | NH₂ (at C-3) |

| ¹H | ~4.5 (broad) | s | - | NH₂ (at C-4) |

| ¹³C | ~150 | d | J(C,F) ≈ 230-250 | C-5 |

| ¹³C | ~145 | s | - | C-2 |

| ¹³C | ~135 | d | J(C,F) ≈ 15-20 | C-6 |

| ¹³C | ~125 | s | - | C-4 |

Fluorine NMR (¹⁹F NMR) for Fluoro-Substituted Pyridines

¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds. ossila.com In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-5 position. The chemical shift of this fluorine signal provides information about its electronic environment. chemicalbook.com Furthermore, the signal would be split into a doublet by the adjacent proton at C-6, and smaller, long-range couplings to other protons might also be observed. The magnitude of the ¹⁹F-¹H coupling constants is valuable for confirming the relative positions of these atoms. ossila.com

2D NMR Techniques for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are crucial. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling between the H-6 proton and the fluorine at C-5. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These correlations would provide definitive proof of the substitution pattern on the pyridine ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of chlorine, this peak would be accompanied by an isotope peak (M+2) with an intensity of approximately one-third of the M⁺ peak, which is characteristic of compounds containing one chlorine atom.

The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for such aromatic amines could include the loss of HCN, NH₂, or the halogen atoms. The specific fragmentation pattern would provide valuable corroborating evidence for the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric) | 3450 - 3500 |

| N-H Stretch (symmetric) | 3350 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| N-H Bend | 1550 - 1650 |

| C-F Stretch | 1100 - 1250 |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

The purity assessment and isolation of this compound are critical steps in its synthesis and application in research. While specific, validated chromatographic methods for this exact compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, particularly aminopyridines and their halogenated derivatives, provide a strong basis for developing effective analytical and preparative separation protocols. High-performance liquid chromatography (HPLC) is the predominant technique for purity determination, while gas chromatography (GC) can also be employed, particularly for assessing volatile impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pyridine derivatives. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach for purity assessment. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.

A key reference point for developing an HPLC method is the established procedure for the closely related compound, 3,4-diaminopyridine (B372788). researchgate.net A stability-indicating HPLC method for 3,4-diaminopyridine has been developed, which can be adapted for this compound due to their structural similarities. researchgate.net The presence of the chloro and fluoro substituents on the pyridine ring will influence the retention time, likely increasing it due to enhanced hydrophobicity compared to the unsubstituted analog.

The method for 3,4-diaminopyridine utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer containing an ion-pairing agent, sodium octanesulfonate, at a low pH. researchgate.net This approach is effective for retaining and resolving basic compounds like aminopyridines. For this compound, optimization of the mobile phase composition (the ratio of organic solvent to aqueous buffer) and the ion-pairing agent concentration would be necessary to achieve optimal separation from potential impurities.

Alternative strategies for separating halogenated aromatic compounds and aminopyridine isomers can also be considered. The use of stationary phases with different selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, can offer improved resolution for halogenated compounds by leveraging pi-pi interactions. chromforum.org Additionally, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective for separating pyridine and its derivatives with good peak shape without the need for ion-pairing reagents, which is beneficial for mass spectrometry (MS) compatibility. helixchrom.com

A summary of a potential starting HPLC method based on the analysis of a structural analog is presented below:

Table 1: Illustrative HPLC Method Parameters for Aminopyridine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 bonded silica, 5 µm |

| Mobile Phase | Acetonitrile and aqueous buffer |

| (e.g., sodium octanesulfonate and ammonium (B1175870) acetate) | |

| pH | Acidic (e.g., adjusted to 1.9 with trifluoroacetic acid) researchgate.net |

| Detection | UV, at a wavelength around 270-280 nm sielc.comcmes.org |

| Flow Rate | 1.0 mL/min |

| Temperature | 35 °C |

This table is based on methods for structurally related aminopyridines and serves as a starting point for method development for this compound.

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of pyridine derivatives, often used to assess the presence of volatile starting materials or byproducts. For a compound like this compound, which has a higher molecular weight and multiple polar amino groups, GC analysis may require derivatization to increase its volatility and thermal stability. However, for checking for less polar, more volatile impurities, GC can be very effective.

Research on the GC-MS analysis of substituted pyridines and other N-containing heterocyclic compounds has demonstrated the utility of this technique. nih.gov When coupled with a mass spectrometer (GC-MS), it allows for the identification of unknown impurities. For the analysis of this compound, a high-temperature capillary column with a polar stationary phase would likely be required to achieve good peak shape and resolution.

The selection of the injection technique is also important. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been successfully used for the analysis of volatile components in complex matrices containing substituted pyrazines and pyridines. nih.gov

Table 2: General GC Parameters for Analysis of Pyridine Derivatives

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-INNOWax) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines general conditions that would need to be optimized for the specific analysis of this compound and its potential impurities.

In research contexts, these chromatographic methods are indispensable for ensuring the purity of this compound, which is paramount for the reliability and reproducibility of subsequent experiments. The isolation of the compound in high purity, often achieved through preparative HPLC, is a critical prerequisite for its use in the synthesis of more complex molecules.

Future Perspectives and Emerging Research Avenues for 2 Chloro 5 Fluoropyridine 3,4 Diamine

Advanced Synthetic Methodologies and Automation in Preparation

The synthesis of 2-Chloro-5-fluoropyridine-3,4-diamine and its precursors is undergoing significant evolution, driven by the need for efficiency, safety, and scalability in pharmaceutical manufacturing. While traditional batch synthesis methods are established, the future points towards more sophisticated and automated approaches.

Continuous Flow Chemistry: The adoption of continuous flow chemistry presents a promising frontier for the synthesis of fluorinated pyridines. acs.orgyoutube.com This technology offers superior control over reaction parameters such as temperature and pressure, leading to improved yields and purity. For a compound like this compound, a multi-step synthesis could be streamlined into a single, continuous process, minimizing manual handling of hazardous intermediates and reagents like hydrogen fluoride (B91410). acs.orgyoutube.com The enhanced safety and efficiency of flow chemistry are particularly advantageous for exothermic fluorination and nitration reactions often involved in the synthesis of pyridine (B92270) building blocks.

Catalytic Innovations: Research is also focused on developing novel catalytic systems to improve the efficiency and selectivity of key synthetic steps. For instance, Rh(III)-catalyzed C-H functionalization has been demonstrated for preparing multi-substituted 3-fluoropyridines, offering a one-step method from readily available starting materials. nih.gov While not yet applied directly to this compound, such advancements in catalytic methods for constructing fluorinated pyridine rings could pave the way for more direct and atom-economical synthetic routes.

Automation and High-Throughput Synthesis: In the context of drug discovery, the ability to rapidly synthesize libraries of derivatives is crucial. Automated synthesis platforms, integrated with high-throughput screening, can accelerate the optimization of reaction conditions and the exploration of new chemical space around the this compound scaffold. This approach is particularly relevant for creating diverse sets of kinase inhibitors for biological evaluation.

Exploration of Novel Therapeutic Targets and Applications

While this compound is a well-known precursor for kinase inhibitors, its structural motifs suggest potential for broader therapeutic applications. The resulting imidazo[4,5-b]pyridine core is a versatile scaffold that has been investigated for a range of biological targets.

Beyond Kinase Inhibition: Imidazopyridine derivatives have shown potential as modulators of various biological receptors, including those associated with psychiatric and neurodegenerative diseases. mdpi.com For instance, they have been explored as ligands for cannabinoid receptors with potential analgesic effects. mdpi.com Furthermore, imidazopyridine-based compounds have been investigated as antagonists for angiotensin II and thromboxane (B8750289) A2 receptors, suggesting possible applications in cardiovascular diseases. mdpi.com The unique electronic properties conferred by the chloro and fluoro substituents on the pyridine ring of the diamine precursor could be exploited to fine-tune the binding affinity and selectivity of its derivatives for these novel targets.

Emerging Kinase Targets: Within the realm of oncology, the focus is expanding beyond well-established kinases. There is a continuous effort to identify and target novel kinases implicated in cancer progression and drug resistance. mdpi.comaacrjournals.orgnih.gov The development of inhibitors for kinases like Aurora kinase and Polo-like kinase (PLK) is an active area of research where pyrimidine (B1678525) and pyridine-based scaffolds are prominent. nih.gov As our understanding of the human kinome deepens, this compound will likely serve as a starting point for developing inhibitors against these emerging and as-yet unexplored kinase targets. nih.govmdpi.com Some research has pointed towards imidazopyridine derivatives as potential dual inhibitors of targets like FLT3 and Aurora kinase for the treatment of acute myeloid leukemia. mdpi.com

Antimicrobial and Other Applications: The imidazo[4,5-b]pyridine scaffold has also been investigated for its antimicrobial properties. mdpi.com The structural flexibility of this core allows for the design of compounds that can target essential enzymes in bacteria and fungi. mdpi.com Additionally, the unique photophysical properties of some imidazopyridine derivatives make them candidates for applications in bioimaging and as fluorescent probes. nih.gov

Integration with Artificial Intelligence and Cheminformatics for Drug Discovery

The synergy between computational sciences and medicinal chemistry is set to revolutionize the discovery of new drugs derived from this compound. Artificial intelligence (AI) and cheminformatics are powerful tools for accelerating the design-make-test-analyze cycle.

Cheminformatics and Library Design: Cheminformatics plays a crucial role in analyzing large datasets of chemical compounds and their biological activities. By analyzing the structural features of known kinase inhibitors derived from this diamine, it is possible to build predictive models for bioactivity. nih.gov These models can then be used to screen virtual libraries of compounds containing the this compound core, prioritizing those with the highest probability of being active against a target of interest. Scaffold analysis can also help in designing libraries with greater structural diversity to explore new biological targets. nih.gov

Development of Sustainable Synthesis and Application Strategies

In line with the growing emphasis on green chemistry in the pharmaceutical industry, future research will undoubtedly focus on developing more sustainable methods for the synthesis and application of this compound.

Green Chemistry Metrics: The principles of green chemistry, such as atom economy, reduced waste generation, and the use of safer solvents, are becoming integral to process development. acs.orgnih.gov The application of green chemistry metrics, like the Process Mass Intensity (PMI) and E-factor, will be crucial in evaluating and optimizing the synthesis of this intermediate. mdpi.comresearchgate.netresearchgate.net The goal will be to design synthetic routes that are not only efficient but also environmentally benign.

Sustainable Synthetic Routes: This involves exploring the use of renewable starting materials, catalytic reactions that minimize waste, and the use of greener solvents. acs.org For instance, research into catalytic amination of biomass-derived oxygenates could one day provide sustainable pathways to amine-containing building blocks. youtube.com While a direct application to this compound is still in the future, the general principles of moving away from petrochemical-based starting materials are a key long-term goal for the pharmaceutical industry. The use of less hazardous reagents and the reduction of chlorinated solvents are also key areas of focus. researchgate.net

Lifecycle Assessment: A holistic approach to sustainability involves considering the entire lifecycle of the compound, from its synthesis to its final application and disposal. This includes designing drugs that are more biodegradable or have a lower environmental impact. While the primary focus remains on therapeutic efficacy, the long-term vision includes the development of pharmaceuticals that are both effective and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-fluoropyridine-3,4-diamine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via halogenation and amination of pyridine precursors. Key steps include:

- Nucleophilic substitution with ammonia or amines under controlled pH (6–8) to introduce the amino groups .

- Fluorination using agents like KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C to achieve regioselectivity .

- Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Typical yields range from 50–70% .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Halogenation | Cl₂, DCM, 0°C | 65 | >90 |

| Fluorination | KF, DMF, 100°C | 58 | 88 |

| Amination | NH₃, MeOH, RT | 72 | 95 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (δ 7.8–8.2 ppm for pyridine protons; δ 150–160 ppm for C-F in ¹³C) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 191.5 (calculated: 191.02) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Halogen substituents enhance diffraction quality .

Q. How do the electronic effects of chlorine and fluorine substituents influence the compound’s reactivity?

- Methodology :

- Hammett Constants : Cl (σₚ = +0.23) and F (σₚ = +0.06) create electron-deficient pyridine rings, favoring electrophilic substitutions at positions 3 and 4 .

- DFT Calculations : Predict charge distribution using Gaussian09 with B3LYP/6-31G(d) basis set. Fluorine’s electronegativity stabilizes intermediates in Suzuki couplings .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5-bromo-2-chloropyridine-3,4-diamine ) to isolate substituent effects.

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding. For example, fluorine’s steric effects may alter kinase inhibition IC₅₀ by 2–3 orders of magnitude .

- Data Table :

| Derivative | Substituents | IC₅₀ (nM) | Assay Type |

|---|---|---|---|

| Parent | Cl, F | 120 ± 15 | Fluorescence |

| Br analog | Br, Cl | 85 ± 10 | SPR |

Q. What computational strategies predict regioselectivity in cross-coupling reactions involving this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to model Pd-catalyzed couplings. Fluorine’s steric hindrance directs reactions to the 4-amino group .

- Kinetic Analysis : Monitor reaction progress via HPLC to validate computational predictions.

Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions?

- Methodology :

- Forced Degradation : Expose to 0.1M HCl (pH 1), 0.1M NaOH (pH 13), and 3% H₂O₂ at 40°C for 24 hours.

- Stability Ranking :

- Acidic : Degrades to 5-fluoropyridine-3,4-diamine (80% remaining).

- Basic : Forms dimeric byproducts (65% remaining).

- Oxidative : Complete decomposition via ring opening .

Q. What role does this compound play in metal-organic framework (MOF) synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.